
6-methyl-4-((2-(4-nitrophenyl)-2-oxoethyl)thio)pyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
This involves the use of spectroscopic techniques (IR, NMR, Mass spectrometry) to determine the structure of the compound .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances, the conditions required for the reactions, and the products formed .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, molar mass, and specific rotations .Scientific Research Applications
Anticonvulsant Activity
6-Methyl-4-((2-(4-nitrophenyl)-2-oxoethyl)thio)pyrimidin-2(1H)-one derivatives have been explored for their anticonvulsant activity. Research by Severina et al. (2019) synthesized such compounds and evaluated their effectiveness against pentylenetetrazole seizures in rats, discovering a structure-activity relationship.
Quantum Chemical Studies
Quantum chemical calculations of electronic structures and reactivity have been performed on related compounds. Mamarahmonov et al. (2014) studied the electronic structure and reactivity of substituted 2-oxo(thioxo)thieno[2,3-d]pyrimidin-4-ones, which are closely related to the chemical structure of interest.
Hydrogen-Bonded Structures
The hydrogen-bonded structures in similar pyrimidin-4(3H)-ones have been investigated. For instance, Orozco et al. (2009) studied the hydrogen-bonded ribbons and sheets in compounds like 6-amino-3-methyl-5-nitrosopyrimidin-4(3H)-one, providing insights into the molecular interactions of similar compounds.
Electrophilic Substitution Reactions
Studies on electrophilic substitution reactions, like nitrosation and benzylation of pyrimidin-6(1H)-one derivatives, provide insights into the chemical reactivity of compounds similar to 6-methyl-4-((2-(4-nitrophenyl)-2-oxoethyl)thio)pyrimidin-2(1H)-one. Research by Glidewell et al. (2003) illustrates this aspect.
Anti-Anoxic Activity
Compounds like 6-methyl-4-(3-nitrophenyl)-2-phenyl-5-(pyrrolidinomethylcarbonylamino)pyrimidine have been synthesized and tested for anti-anoxic activity in mice, as explored by Kuno et al. (1993). This research area may relate to the neuroprotective potentials of similar pyrimidinone derivatives.
Novel Syntheses
New derivatives of pyrimidin-4(3H)-ones have been synthesized for various applications, including as precursors to non-nucleoside HIV-1 replication inhibitors. For example, Novakov et al. (2013) synthesized new derivatives indicating the chemical's potential in antiviral research.
Antimicrobial Activity
The antimicrobial activity of derivatives of pyrimidin-4(3H)-one has been investigated, as shown in the study by Guna and Purohit (2012). This line of research may provide insights into the potential antimicrobial applications of similar compounds.
Electrophilic Ipso-Substitution Reactions
The electrophilic ipso-substitution reactions of methyl groups in pyrimidin-4(3H)-ones have been studied, as detailed by Zh. et al. (2013). These reactions are crucial for understanding the chemical reactivity and potential modifications of the compound.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-methyl-4-((2-(4-nitrophenyl)-2-oxoethyl)thio)pyrimidin-2(1H)-one involves the condensation of 2-amino-4-methylpyrimidine with 2-(4-nitrophenyl)-2-oxoethylthiol followed by cyclization and oxidation.", "Starting Materials": [ "2-amino-4-methylpyrimidine", "2-(4-nitrophenyl)-2-oxoethylthiol", "Acetic anhydride", "Sodium acetate", "Hydrogen peroxide", "Sulfuric acid", "Ethanol" ], "Reaction": [ "Step 1: 2-amino-4-methylpyrimidine is reacted with 2-(4-nitrophenyl)-2-oxoethylthiol in the presence of acetic anhydride and sodium acetate to form 6-methyl-4-((2-(4-nitrophenyl)-2-oxoethyl)thio)pyrimidine.", "Step 2: The product from step 1 is cyclized by heating with sulfuric acid to form the intermediate 6-methyl-2-thioxo-4-(2-(4-nitrophenyl)-2-oxoethyl)pyrimidine.", "Step 3: The intermediate from step 2 is oxidized with hydrogen peroxide in ethanol to form the final product, 6-methyl-4-((2-(4-nitrophenyl)-2-oxoethyl)thio)pyrimidin-2(1H)-one." ] } | |
CAS RN |
898421-51-7 |
Product Name |
6-methyl-4-((2-(4-nitrophenyl)-2-oxoethyl)thio)pyrimidin-2(1H)-one |
Molecular Formula |
C13H11N3O4S |
Molecular Weight |
305.31 |
IUPAC Name |
6-methyl-4-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-1H-pyrimidin-2-one |
InChI |
InChI=1S/C13H11N3O4S/c1-8-6-12(15-13(18)14-8)21-7-11(17)9-2-4-10(5-3-9)16(19)20/h2-6H,7H2,1H3,(H,14,15,18) |
InChI Key |
JKOGYXXMKVEJMI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=O)N1)SCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



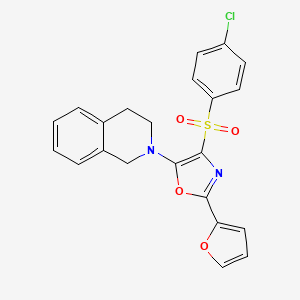
![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2447853.png)
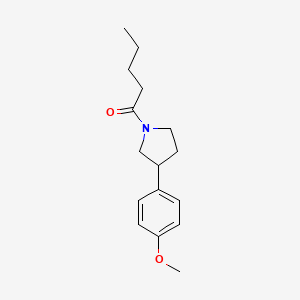

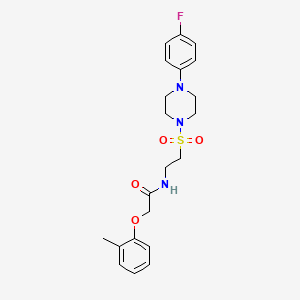
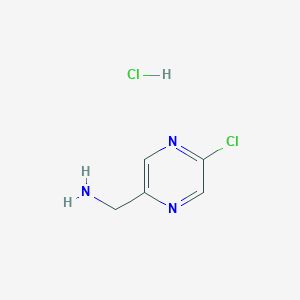
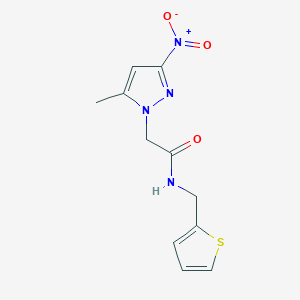


![Ethyl 4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B2447863.png)
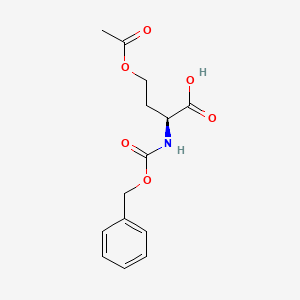
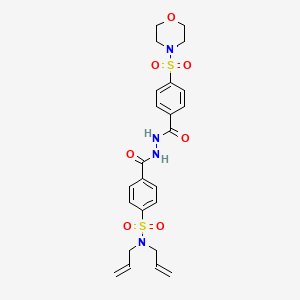
![N-(2-chlorobenzyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2447871.png)
